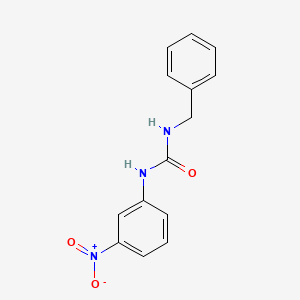

1-Benzyl-3-(3-nitrophenyl)urea

Description

Research Trajectory and Historical Context of Urea (B33335) Derivatives in Chemical Biology

The journey of urea derivatives in science began with the landmark synthesis of urea by Friedrich Wöhler in 1828, a pivotal moment that blurred the lines between organic and inorganic chemistry. hilarispublisher.com In the decades since, substituted ureas have emerged as "privileged structures" in medicinal chemistry and chemical biology. nih.govfrontiersin.org This status is largely due to the urea functional group's ability to act as a rigid hydrogen bond donor, forming stable and predictable interactions with biological targets like proteins and enzymes. nih.govnih.gov

The history of medicine is marked by significant contributions from urea-based compounds. An early, notable example is Suramin, a complex symmetrical urea developed in the early 20th century that became a vital treatment for trypanosomiasis (sleeping sickness). nih.govacs.org The success of Suramin and subsequent compounds established the urea scaffold as a versatile framework in drug design. Researchers have since incorporated the urea moiety into a vast array of molecules to modulate biological activity and improve drug-like properties. nih.gov This has led to the development of approved drugs and clinical candidates for a wide range of diseases, including cancer, HIV, diabetes, and microbial infections. nih.goveurekaselect.combenthamdirect.com The adaptability of the urea core allows for systematic modifications of its substituents, enabling chemists to fine-tune a compound's activity, selectivity, and pharmacokinetic profile. ontosight.ai

Scope and Significance of 1-Benzyl-3-(3-nitrophenyl)urea in Contemporary Chemical Research

While broad-spectrum research on urea derivatives is extensive, the specific compound this compound is typically investigated as a research chemical, often as part of a larger library of related analogues to probe structure-activity relationships (SAR). sigmaaldrich.com Its significance lies in the unique combination of its structural motifs—the benzyl (B1604629) group, the urea linker, and the meta-substituted nitrophenyl ring—which are all well-established pharmacophores.

The contemporary research interest in molecules like this compound is often directed toward specific therapeutic targets. For instance, series of substituted 1,3-benzyl urea derivatives have been synthesized and evaluated as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes. researchgate.net In such studies, the benzyl and phenyl rings are systematically altered to understand how different substituents influence inhibitory activity. researchgate.net

Furthermore, the nitrophenyl component is significant. The position of the nitro group (ortho, meta, or para) can dramatically influence the electronic properties and geometry of the molecule, thereby affecting its binding affinity to a target. Research on related nitrophenyl ureas has explored their potential as antidepressant agents and as chemosensors capable of selectively detecting specific ions. hilarispublisher.comepa.gov The study of this compound, therefore, contributes to a nuanced understanding of how these specific structural features can be combined to achieve a desired chemical or biological function.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 13141-77-0 | sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₃N₃O₃ | sigmaaldrich.com |

| Molecular Weight | 271.278 g/mol | sigmaaldrich.com |

This interactive table provides key identifiers for this compound.

Overview of Key Research Paradigms Applied to this compound

The academic investigation of a specific chemical entity like this compound is primarily guided by the positivist research paradigm. hilarispublisher.com This paradigm asserts that knowledge must be derived from objective observation and empirical, measurable evidence. hilarispublisher.com In the context of chemical research, this translates into a systematic process:

Synthesis and Purification: The compound is first synthesized, often through the reaction of an amine with an isocyanate or a safer phosgene (B1210022) substitute like N,N'-Carbonyldiimidazole (CDI). nih.gov The product is then purified to ensure that subsequent measurements are of the compound in isolation.

Structural Elucidation: A core component of the positivist approach is the unambiguous confirmation of the molecule's structure. This is achieved through a battery of analytical techniques. Data generated from these methods provide objective, reproducible proof of the compound's identity.

Table 2: Representative Analytical Data for a Structural Isomer, 1-benzyl-3-(3-nitrobenzyl)urea

| Analysis Type | Data |

|---|---|

| Melting Point | 120 °C |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.32 (s, 2H), 4.64 (s, 2H), 7.21-7.29 (m, 5H), 7.43-7.49 (m, 1H), 7.61-7.64 (m, 2H), 8.02 (d, J = 7.8 Hz, 1H) |

| FTIR (KBr) | cm⁻¹ 695, 1063, 1341, 1523, 1626, 2326, 3325 |

| ESI-MS | m/z (M+1)⁺ 286 |

Source: rsc.org. This table shows representative data for a closely related isomer, illustrating the types of empirical evidence collected in a positivist study.

Biological and Functional Evaluation: Once characterized, the compound is tested in quantitative assays to measure its biological activity (e.g., IC₅₀ values against an enzyme) or functional properties (e.g., ion-binding affinity). epa.govrsc.org

A pragmatic paradigm is also frequently employed, which involves combining different research methods to gain the most comprehensive understanding. hilarispublisher.com In modern chemical research, this often involves integrating positivist experimental work with computational studies. Methods such as Density Functional Theory (DFT) are used to calculate the electronic properties and preferred conformations of the molecule, while molecular docking simulations predict how the compound might bind to a biological target. nih.govresearchgate.net This combination of in vitro (experimental) and in silico (computational) approaches allows researchers to build and refine hypotheses about a molecule's structure-activity relationship, guiding the design of future experiments and more effective compounds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(3-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-14(15-10-11-5-2-1-3-6-11)16-12-7-4-8-13(9-12)17(19)20/h1-9H,10H2,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEVCFUGEAHLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13141-77-0 | |

| Record name | 1-BENZYL-3-(3-NITROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Benzyl 3 3 Nitrophenyl Urea

Pioneering Synthetic Routes for 1-Benzyl-3-(3-nitrophenyl)urea and its Analogues

The primary and most traditional method for synthesizing N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. nih.gov For this compound, this route would typically involve reacting benzylamine (B48309) with 3-nitrophenyl isocyanate. However, the toxicity and handling issues associated with phosgene (B1210022) (often used to generate isocyanates from amines) have driven the development of alternative, safer methodologies. nih.govrsc.org These include phosgene-free approaches like the reaction of amines with carbamate (B1207046) derivatives or the carbonylation of amines. nih.govrsc.org

A notable synthesis of a closely related isomer, 1-benzyl-3-(3-nitrobenzyl)urea, involves the reductive amination of 3-nitrobenzaldehyde (B41214) with benzylurea (B1666796) in the presence of titanium(IV) isopropoxide, followed by reduction with sodium borohydride, achieving a yield of 82.9%. rsc.org This highlights a versatile, isocyanate-free route to this class of compounds.

Optimization of Reaction Conditions and Yields in Urea (B33335) Synthesis

The efficiency of urea synthesis is highly dependent on reaction parameters such as solvent, temperature, and reactant stoichiometry. Studies on the synthesis of the analogue 1-benzyl-3-phenylurea (B3047871) using a triphenylphosphine (B44618)/trichloroisocyanuric acid system revealed significant variations in yield based on the solvent used. researchgate.net For instance, reactions performed in acetonitrile (B52724) (ACN) and dichloromethane (B109758) (CH2Cl2) produced higher yields compared to those in tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) (EtOAc). researchgate.net

Further optimization has been demonstrated in catalyst-free systems. rsc.org The reaction of benzylamine with potassium isocyanate in the presence of hydrochloric acid showed a profound solvent effect. While reactions in dioxane or THF gave low conversions, using only water as the solvent dramatically increased the yield of the corresponding N-benzyl urea to 99%. rsc.org This underscores the critical role of the reaction medium in maximizing product formation.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |

| Solvent | Dioxane | THF/H₂O | H₂O | 30 | rsc.org |

| Solvent | ACN | CH₂Cl₂ | THF | 95 | researchgate.net |

| Temperature | Room Temp | 0°C to Room Temp | Not Specified | 99 | rsc.org |

| Reactants | Benzylamine, KOCN | Benzylurea, 3-Nitrobenzaldehyde | Benzylamine, Phenyl isocyanate | 82.9 | rsc.org |

Exploration of Catalyst Systems in Urea Formation

A variety of catalytic systems have been developed to facilitate urea synthesis under milder conditions and with greater efficiency. Transition metal catalysts, including those based on palladium, cobalt, and rhodium, have been employed for the oxidative carbonylation of amines to form ureas. nih.govunipr.it For example, palladium-catalyzed carbonylation reactions provide a route to ureas, though they can sometimes lead to mixtures of products like oxamides and formamides under harsh conditions. nih.govunipr.it

Non-metal catalyst systems have also proven highly effective. A combination of triphenylphosphine (PPh₃) and trichloroisocyanuric acid (TCCA) serves as an efficient system for preparing both symmetrical and unsymmetrical ureas from the corresponding amines in high yields. researchgate.net This system is notable for its mild conditions and experimental simplicity. researchgate.net More recently, efforts have focused on catalyst-free methods, which offer significant advantages in terms of cost, safety, and environmental impact. rsc.org A prominent example is the nucleophilic addition of amines to potassium isocyanate in water, which proceeds efficiently without any catalyst. rsc.org

| Catalyst System | Reactants | Key Features | Reference |

| Triphenylphosphine/TCCA | Amines | Mild conditions, high yields, experimentally simple | researchgate.net |

| Palladium-based | Amines, CO, Oxidant | Atom economical, can require harsh conditions | nih.govunipr.it |

| Rhodium-based | Amines, CO | Used in carbonylative synthesis, avoids certain byproducts | unipr.it |

| Catalyst-Free (in water) | Amine, Potassium Isocyanate | Environmentally friendly, simple workup, high purity | rsc.org |

Development of Green Chemistry Approaches in this compound Synthesis

Green chemistry principles emphasize the reduction or elimination of hazardous substances in chemical processes. In urea synthesis, this translates to avoiding toxic reagents like phosgene and minimizing the use of volatile organic solvents. rsc.orghilarispublisher.com

A significant advancement is the development of a catalyst-free, scalable synthesis of N-substituted ureas in water. rsc.org This method involves the reaction of an amine with potassium isocyanate in aqueous hydrochloric acid at room temperature. rsc.org The process is environmentally benign, uses readily available starting materials, and often yields products of high purity that can be isolated by simple filtration, avoiding chromatographic purification. rsc.org Another green approach involves using carbon dioxide (CO₂) as a C1 source, which is an attractive alternative to phosgene for synthesizing ureas and carbamates. researchgate.nethilarispublisher.com These methods represent a shift towards more sustainable and safer manufacturing of urea derivatives. rsc.org

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold serves as a versatile template for creating a library of derivatives through various functionalization strategies. These modifications are crucial for tuning the molecule's physicochemical properties for various applications.

Regioselective Modifications and Analogue Synthesis

Regioselectivity, or the control of reaction site, is key in synthesizing specific analogues. The synthesis of positional isomers, such as 1-benzyl-3-(2-nitrophenyl)urea and 1-benzyl-3-(4-nitrophenyl)urea, demonstrates precise control over the placement of the nitro group on the phenyl ring. rsc.org This is typically achieved by selecting the correspondingly substituted starting material, for example, 2-nitrophenyl isocyanate or 4-nitrophenyl isocyanate.

Further modifications can be made to the core structure. For instance, in the synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles, regioselective control is achieved through a multi-step protocol that allows for specific functionalization at the aryl positions. rsc.org The reduction of diesters in heterocyclic systems like 1,2,3-triazoles can also be performed with high regioselectivity, allowing for the selective modification of one ester group over another based on electronic and steric factors. mdpi.com These strategies enable the targeted synthesis of analogues with specific substitution patterns, which is essential for structure-activity relationship studies.

Synthesis of Bioisosteric Analogues and Probes

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance desired properties. The urea functionality is often considered a bioisostere of the amide bond due to its similar hydrogen bonding capabilities. nih.gov

Common bioisosteres for the urea or amide group include five-membered heterocycles like 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. nih.govtandfonline.comnih.gov These rings mimic the spatial arrangement and hydrogen bonding pattern of the urea linkage. nih.gov For example, a 1,2,3-triazole ring has been successfully used as an amide bond bioisostere, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". nih.gov Similarly, 1,2,4-oxadiazoles can be synthesized to replace amide bonds, sometimes leading to improved metabolic stability. nih.gov The synthesis of these analogues allows for the exploration of chemical space around the parent scaffold, leading to the development of novel molecular probes.

Computational and Theoretical Investigations of 1 Benzyl 3 3 Nitrophenyl Urea

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental properties of 1-Benzyl-3-(3-nitrophenyl)urea at the atomic level.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For urea (B33335) derivatives, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. researchgate.net For instance, studies on similar benzimidazole (B57391) derivatives have used DFT at the B3LYP/6-31G** level of theory to predict geometrical parameters, and infrared and UV-Vis spectra. biointerfaceresearch.com Such calculations can also elucidate the electron-donating and accepting capabilities of different parts of the molecule, which is crucial for understanding its reactivity. biointerfaceresearch.com

In the context of this compound, DFT can be used to analyze the influence of the benzyl (B1604629) and nitrophenyl groups on the urea bridge. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can be mapped to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net These theoretical insights are valuable for predicting the compound's reactivity and its potential to interact with biological macromolecules. biointerfaceresearch.comresearchgate.net

Conformational Analysis and Energy Landscapes of Urea Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Urea derivatives, including this compound, can adopt various conformations due to the rotational freedom around the C-N bonds of the urea moiety. researchgate.netacs.org Understanding the preferred conformations and the energy barriers between them is essential for rational drug design. researchgate.netresearchgate.net

Computational methods like Well-Tempered Metadynamics can be used to generate conformational free-energy landscapes, providing a comprehensive view of the accessible conformations and their relative stabilities. researchgate.netnih.gov For N,N'-disubstituted ureas, studies have shown that the conformation is influenced by the nature of the substituents. researchgate.net For example, N-aryl-N'-alkyl ureas can adopt both trans-trans and cis-trans conformations, with the latter potentially stabilized by intramolecular hydrogen bonds. researchgate.netnih.gov The presence of bulky substituents can also dictate the rotational barriers of the aryl-nitrogen bonds. researchgate.net This conformational flexibility is a key determinant of how the molecule fits into the binding site of a biological target. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is widely used to screen for potential drug candidates and to understand the molecular basis of their activity.

Prediction of Binding Affinity and Specificity

Molecular docking simulations can predict the binding affinity of this compound and its derivatives to various biological targets. ubaya.ac.idcore.ac.uk The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with lower scores indicating stronger binding. ubaya.ac.idcore.ac.uk For example, in a study of 1-benzyl-3-benzoylurea analogs as potential VEGFR-2 inhibitors, docking scores were used to rank the compounds and identify promising candidates for further investigation. ubaya.ac.idcore.ac.uk

The specificity of binding is determined by the complementarity of the ligand's shape and chemical properties with the binding site of the receptor. Docking studies can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. acs.orgnih.gov This information is crucial for designing derivatives with improved potency and selectivity. nih.gov

Identification of Potential Molecular Targets

Molecular docking can be used to screen large libraries of proteins to identify potential molecular targets for a given compound. For urea derivatives, a wide range of biological targets have been identified, including enzymes and receptors involved in various diseases. researchgate.net

Some of the potential molecular targets for urea-based compounds that have been investigated through molecular docking include:

Enzyme Inhibitors : Urea derivatives have shown inhibitory activity against various enzymes. researchgate.net For instance, they have been studied as inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. researchgate.netfrontiersin.org Docking studies have helped to elucidate the binding modes of these inhibitors in the active site of urease. frontiersin.org Other targeted enzymes include epoxide hydrolases, which are potential targets for anti-tuberculosis agents, and human glutaminyl cyclase, a target for Alzheimer's disease therapeutics. researchgate.netnih.govbohrium.com

Kinase Inhibitors : Many urea derivatives are known to be potent kinase inhibitors, a class of drugs widely used in cancer therapy. researchgate.net For example, docking studies have been performed on 1-benzyl-3-benzoylurea analogs against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. ubaya.ac.idcore.ac.uk

Receptor Modulators : Urea and thiourea (B124793) derivatives have also been investigated for their affinity to various receptors, such as the 5-HT2A receptor. uw.edu.pl

The following table summarizes some potential molecular targets for urea derivatives identified through computational studies:

| Target Class | Specific Target Example | Therapeutic Area |

| Enzymes | Urease | Infectious Diseases |

| Epoxide Hydrolase | Tuberculosis | |

| Human Glutaminyl Cyclase | Alzheimer's Disease | |

| Kinases | VEGFR-2 | Cancer |

| Receptors | 5-HT2A Receptor | Neurological Disorders |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives. nih.govnih.gov

For this compound derivatives, a QSAR study would involve synthesizing a series of analogs with systematic variations in their structure, for example, by introducing different substituents on the phenyl or benzyl rings. The biological activity of these compounds would then be measured, and a QSAR model would be developed to correlate the structural changes with the observed activity. nih.gov

The descriptors used in QSAR models can be of various types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. researchgate.net Advanced QSAR methods, such as 4D-QSAR, also consider the conformational flexibility of the molecules. nih.govbohrium.com Successful QSAR models can provide valuable insights into the structure-activity relationships of this compound derivatives and accelerate the discovery of new drug candidates. nih.gov

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies applied to structurally related urea derivatives provide a clear framework for how such models would be developed.

QSAR models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. For a series of related compounds, variations in these properties can be mathematically correlated with changes in their observed biological activities.

Methodology for Developing a Predictive QSAR Model:

Data Set Curation: The initial step involves compiling a dataset of urea derivatives with their corresponding biological activities (e.g., IC₅₀ values for enzyme inhibition). This dataset would ideally include this compound and a diverse range of its analogs.

Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and properties, and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular shape and size descriptors, van der Waals volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), hydrogen bond donors and acceptors, etc.

Model Building and Validation: Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical relationship is established between the calculated descriptors and the biological activity. scirp.org The robustness and predictive power of the resulting model are then rigorously validated using both internal and external validation methods. scirp.orgacs.org

For instance, a study on cyclic urea derivatives as HIV-1 protease inhibitors successfully developed 3D-QSAR models with high predictive correlation coefficients (q² from 0.699 to 0.727), indicating a strong predictive ability. acs.org Such models can elucidate the specific steric and electrostatic contributions to the inhibitory activity. acs.org

Illustrative Data for a Hypothetical QSAR Model:

The following interactive table showcases the types of molecular descriptors that would be crucial in developing a predictive model for the biological activity of urea derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Activity (IC₅₀, µM) |

| This compound | 271.27 | 3.1 | 98.5 | 2 | 4 | Hypothetical Value |

| Analog 1 | 245.24 | 2.5 | 76.3 | 2 | 3 | Hypothetical Value |

| Analog 2 | 287.32 | 3.5 | 85.1 | 2 | 4 | Hypothetical Value |

| Analog 3 | 259.28 | 2.9 | 90.7 | 2 | 3 | Hypothetical Value |

These predictive models are instrumental in screening virtual libraries of compounds and prioritizing the synthesis of those with the highest predicted potency, thereby streamlining the drug discovery process.

Identification of Key Pharmacophore Features

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. Pharmacophore modeling is a powerful computational technique used to identify these crucial features, providing a 3D blueprint for the design of new drug candidates.

For urea-based inhibitors, the central urea moiety is often a critical pharmacophoric element, capable of forming key hydrogen bond interactions with the target protein. nih.gov The flanking aryl groups also contribute significantly to the binding affinity through hydrophobic and other interactions.

Common Pharmacophore Features of Urea-Based Inhibitors:

Based on studies of various urea derivatives as enzyme inhibitors, a general pharmacophore model can be proposed. nih.govplos.org This model typically includes:

Hydrogen Bond Donors (HBD): The N-H groups of the urea moiety are excellent hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the urea is a strong hydrogen bond acceptor. The nitro group in this compound can also act as a hydrogen bond acceptor.

Aromatic/Hydrophobic Regions (AR/HY): The benzyl and nitrophenyl rings provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with the amino acid residues in the active site of the target enzyme.

Illustrative Pharmacophore Model for a Generic Urea-Based Inhibitor:

A study on diaryl urea derivatives as CDK4 inhibitors revealed that bulky aryl moieties substituted with hydrogen bond donors or acceptors showed higher inhibitory activity. nih.gov Similarly, research on HIV-1 protease inhibitors highlighted the importance of two hydrogen bond acceptors and two hydrophobic features in their pharmacophore model. plos.org

The following interactive table summarizes the key pharmacophore features and their potential interactions, which would be relevant for this compound.

| Pharmacophore Feature | Structural Moiety in this compound | Potential Interaction with Target |

| Hydrogen Bond Donor | Urea N-H groups | Forms hydrogen bonds with backbone carbonyls or side chains of amino acids like Asp, Glu. |

| Hydrogen Bond Acceptor | Urea C=O group, Nitro NO₂ group | Forms hydrogen bonds with backbone N-H groups or side chains of amino acids like Asn, Gln, Ser. |

| Aromatic/Hydrophobic Region | Benzyl ring, Nitrophenyl ring | Engages in hydrophobic interactions and π-π stacking with aromatic amino acids like Phe, Tyr, Trp. |

By understanding these key pharmacophore features, medicinal chemists can rationally design new derivatives of this compound with improved biological activity. For example, modifications to the aromatic rings could enhance hydrophobic interactions, while the introduction of additional hydrogen bonding groups could increase binding affinity and specificity.

Mechanistic Elucidation of Biological and Pharmacological Activities of 1 Benzyl 3 3 Nitrophenyl Urea

Cellular and Subcellular Mechanisms of Action

The biological effects of nitrophenylurea compounds are dictated by their interactions at a cellular and molecular level. These interactions can range from inhibiting key enzymes to modulating complex signaling cascades that govern cell fate.

While direct enzyme inhibition data for 1-Benzyl-3-(3-nitrophenyl)urea is not extensively documented, research on structurally similar compounds, particularly isomers of 1-benzyl-3-(nitrobenzyl)urea , reveals significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of the insulin (B600854) signaling pathway, making it a prime target for the development of therapeutics for type 2 diabetes and obesity.

A study on a series of substituted 1,3-benzyl urea (B33335) derivatives demonstrated that the position of the nitro group on the benzyl (B1604629) ring significantly influences PTP1B inhibition. ontosight.ai The compounds were screened for their ability to inhibit PTP1B, and the results for the nitrobenzyl isomers are detailed below. It is important to note the structural distinction: these analogs feature a benzyl group attached to the second nitrogen of the urea, whereas the target compound, this compound, has a phenyl group.

| Compound Name | Structure | % PTP1B Inhibition |

|---|---|---|

| 1-Benzyl-3-(2-nitrobenzyl)urea | A urea molecule with a benzyl group on one nitrogen and a 2-nitrobenzyl group on the other. | 13.7% |

| 1-Benzyl-3-(3-nitrobenzyl)urea | A urea molecule with a benzyl group on one nitrogen and a 3-nitrobenzyl group on the other. | 31.0% |

| 1-Benzyl-3-(4-nitrobenzyl)urea | A urea molecule with a benzyl group on one nitrogen and a 4-nitrobenzyl group on the other. | 32.0% |

These findings indicate that the meta- and para-nitro configurations in the benzylurea (B1666796) series confer moderate inhibitory activity against PTP1B. ontosight.ai The kinetic profile for a related active compound from the same study was determined to be competitive, suggesting that these molecules likely bind to the active site of the enzyme. ontosight.ai

Currently, there is no specific information in the published literature detailing the receptor binding profile or allosteric modulation capabilities of this compound. However, the broader class of urea and thiourea (B124793) derivatives has been investigated for interactions with various receptors. For instance, certain 1-benzhydryl-3-phenylurea derivatives have been identified as selective inverse agonists for the human CB1 cannabinoid receptor. nih.gov Similarly, studies on 1,3-disubstituted thiourea derivatives have shown affinity for 5-HT2A and 5-HT2C serotonin (B10506) receptors. While these findings highlight the potential for the urea scaffold to participate in receptor binding, they are not directly transferable to this compound due to significant structural differences.

The inhibition of PTP1B by analogs of this compound directly implies a potential role in modulating critical signal transduction pathways. PTP1B dephosphorylates the insulin receptor and insulin receptor substrate (IRS) proteins, acting as a brake on the insulin signaling cascade. Inhibition of PTP1B would therefore be expected to enhance insulin signaling, promoting downstream effects such as glucose uptake. The observed competitive inhibition by related benzylurea compounds suggests they could prevent the dephosphorylation of key signaling molecules, thereby potentiating the insulin pathway. ontosight.ai

Furthermore, various urea derivatives, often in more complex structures, are known to impact other pathways. For example, derivatives of sorafenib, a complex diphenylurea, inhibit multiple receptor tyrosine kinases (RTKs), thereby affecting pathways like the Raf/MEK/ERK pathway, which is crucial for cell proliferation. mdpi.com

Specific studies detailing the induction of apoptosis or cell cycle arrest by this compound are not available. However, the general class of aryl urea derivatives is well-documented for its cytotoxic and antiproliferative effects, which are often mediated through the induction of programmed cell death (apoptosis) and halting the cell division cycle.

For example, novel 1,2,3-triazole-cored structures that incorporate an aryl urea moiety have been shown to induce S and G2/M phase cell-cycle arrest in HepG2 cancer cells. mdpi.com In one study, treatment with a representative compound led to a significant increase in the total apoptotic cell population, rising from a basal level of 22.35% to 43.20% at a 10 µM concentration. mdpi.com These effects are often linked to the inhibition of kinases involved in cell cycle progression and survival. While indicative of the potential of the aryl urea scaffold, these activities must be confirmed experimentally for this compound.

In Vitro Pharmacological Characterization in Specific Biological Systems

The pharmacological potential of this compound class has been explored in various biological systems, with notable findings in the area of antiprotozoal activity.

There is no direct evidence for the antiprotozoal efficacy of this compound. However, the nitrophenylurea scaffold is a key feature in established and experimental antiprotozoal agents. The anticoccidial drug nicarbazin, for instance, is a molecular complex whose marker residue is N,N′-bis(4-nitrophenyl)urea. researchgate.net This compound is known to be effective against coccidial parasites like Eimeria species.

Furthermore, other urea derivatives have demonstrated activity against different protozoan parasites. Studies on diselenide derivatives bearing urea moieties have identified compounds with significant leishmanicidal activity. asm.org For example, N′,N′′′-(Diselanediyldibenzene-4,1-diyl)bis[1-(4-nitrophenyl)urea] was synthesized and evaluated in a panel of potential antileishmanial agents, showing activity against Leishmania infantum with an EC₅₀ of 2.15 µM. asm.org

| Compound Name | Target Organism | Reported Activity |

|---|---|---|

| N,N′-bis(4-nitrophenyl)urea (DNC) | Eimeria species (Coccidia) | Active component of the anticoccidial agent Nicarbazin. researchgate.net |

| N′,N′′′-(Diselanediyldibenzene-4,1-diyl)bis[1-(4-nitrophenyl)urea] | Leishmania infantum | EC₅₀ = 2.15 µM. asm.org |

These findings underscore the potential of the nitrophenylurea moiety as a pharmacophore for the development of novel antiprotozoal agents, although specific testing of this compound is required to confirm any activity.

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., HT-29, MX-1, HepG2, MCF-7)

The cytotoxic potential of this compound and its analogs has been a subject of investigation against various human cancer cell lines. The structural framework of benzyl urea derivatives is considered a key pharmacophore responsible for inhibiting tumor growth. researchgate.net

Research has shown that different benzyl urea derivatives exhibit anti-carcinogenic effects on a range of carcinoma cell lines, including human breast (MX-1), liver (HepG2), renal (Ketr3), and colon (HT-29) cancers. researchgate.net For instance, a novel series of benzyl urea analogues demonstrated inhibitory activity against MX-1, HepG2, and HT-29 cell lines, with some compounds showing inhibitory activity comparable to the established anti-cancer drug sorafenib. researchgate.net Specifically, certain analogues displayed more potent inhibitory activity against HT-29 and MX-1 cell lines than sorafenib. researchgate.net

In studies involving the human colon cancer cell line HT-29, some newly synthesized 1,3,4-oxadiazole (B1194373) derivatives incorporating a urea moiety have shown significant cytotoxicity. sci-hub.se For example, one compound exhibited an IC50 value of 0.78 ± 0.19 μM against HT-29 cells. sci-hub.se Another study highlighted a chalcone-urea derivative that demonstrated strong cytotoxicity against HT-29 cells. tandfonline.com

Regarding the human breast cancer cell line MCF-7, various urea derivatives have been evaluated for their anti-proliferative activities. One study synthesized a series of N-aryl-N′-[4-(pyridin-2-yl)methoxy)benzyl]urea derivatives and found that several compounds exhibited significant antiproliferative activity against MCF-7 cells. nih.gov Another study on biphenylurea derivatives containing indolin-2-one moieties revealed that MCF-7 cells were more susceptible to these compounds than prostate cancer cells, with some derivatives showing potent cytotoxic activity, even more so than the reference drug doxorubicin. nih.gov

The human hepatocellular carcinoma cell line HepG2 has also been a target for evaluating the cytotoxicity of urea derivatives. Flow cytometry analysis of HepG2 cells treated with this compound confirmed the induction of early and late apoptotic phases. Studies on other urea derivatives have also shown significant inhibitory effects on HepG2 cells. For instance, some 1,2,3-triazole-containing analogs with an aryl urea moiety displayed prominent inhibitory activity against HepG2 cells. mdpi.com Similarly, certain 3-methylquinoxaline derivatives have demonstrated strong anti-proliferative activities against HepG2 cells, with IC50 values close to that of sorafenib. nih.gov

The following table summarizes the cytotoxic activities of various urea derivatives against the specified cancer cell lines.

| Compound Type | Cell Line | Activity | Reference |

| Benzyl urea analogues | MX-1, HepG2, HT-29 | Inhibitory activity, some comparable to sorafenib | researchgate.net |

| 1,3,4-Oxadiazole derivatives | HT-29 | IC50 = 0.78 ± 0.19 μM | sci-hub.se |

| Chalcone-urea derivatives | HT-29 | Strong cytotoxicity | tandfonline.com |

| N-aryl-N′-[4-(pyridin-2-yl)methoxy)benzyl]urea derivatives | MCF-7 | Significant antiproliferative activity | nih.gov |

| Biphenylurea-indolinone conjugates | MCF-7 | Potent cytotoxic activity, some exceeding doxorubicin | nih.gov |

| This compound | HepG2 | Induction of apoptosis | |

| 1,2,3-Triazole-aryl urea analogs | HepG2 | Prominent inhibitory activity | mdpi.com |

| 3-Methylquinoxaline derivatives | HepG2 | Strong anti-proliferative activities | nih.gov |

Antimicrobial Activity against Pathogenic Microorganisms

Urea derivatives, including this compound, have been explored for their antimicrobial properties. ontosight.ai The core urea structure is recognized for its role in the biological activity of various compounds, and modifications to this structure can lead to potent antimicrobial agents. mdpi.com

Several studies have reported the synthesis and evaluation of novel urea derivatives against a range of pathogenic microorganisms. For example, a series of amino acid-coupled triazoles, which include urea moieties, were synthesized and screened for their antimicrobial activity. mdpi.com In another study, quinazoline (B50416) urea derivatives were synthesized and evaluated for their antiviral and antimicrobial activities. ijddd.com One specific compound, 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(4-nitrophenyl) urea, was found to inhibit the replication of Coxsackie virus B4. ijddd.com

The structural features of these urea derivatives, such as the nature and position of substituents on the phenyl rings, play a crucial role in determining their antimicrobial efficacy. The presence of specific functional groups can enhance the compound's ability to interact with microbial targets, leading to the inhibition of growth or replication.

| Compound Class | Activity | Pathogen Example | Reference |

| Urea Derivatives | Antimicrobial | General | ontosight.aimdpi.com |

| Amino Acid-Coupled Triazoles with Urea Moiety | Antimicrobial | Not Specified | mdpi.com |

| Quinazoline Urea Derivatives | Antiviral | Coxsackie virus B4 | ijddd.com |

Molecular Target Identification and Validation Methodologies

Identifying the molecular targets of bioactive compounds like this compound is crucial for understanding their mechanism of action. Various methodologies are employed for this purpose, ranging from proteomics-based approaches to genetic screens. ontosight.ai

Proteomics-Based Approaches for Target Discovery

Proteomics offers a powerful set of tools for identifying the cellular proteins that interact with a small molecule. One common strategy is co-immunoprecipitation coupled with an unbiased proteomic workflow. researchgate.net This involves using the compound of interest, or a derivative thereof, to "pull down" its interacting proteins from a cell lysate. These proteins are then identified using mass spectrometry. nih.gov

For example, a chemical proteomics approach using photo-affinity crosslinking has been successfully used to identify the target of a circular peptide. nih.gov This technique involves chemically modifying the compound with a photoreactive group and a tag. Upon exposure to UV light, the compound covalently binds to its target protein, which can then be isolated and identified. In-gel trypsin digestion and bottom-up proteomics analysis are often used to identify the proteins from the gel bands. nih.gov

Another proteomics-based method is activity-based protein profiling (ABPP). ABPP utilizes chemical probes that react with active sites of specific enzyme families to profile their functional state in complex proteomes. This can help to identify the enzyme class that a compound targets.

Genetic Screens and Knockdown Studies

Genetic approaches provide a complementary strategy for target identification and validation. These methods involve perturbing gene expression and observing how this affects the cell's sensitivity to the compound.

Forward chemical genetics starts with a desired phenotype induced by the compound and then seeks to identify the gene or genes that modulate this response. This often involves screening a library of mutants to find those that are either resistant or hypersensitive to the compound. Identifying the mutated gene in these strains can point to the compound's target or pathway. acs.org

Reverse chemical genetics , on the other hand, begins with a specific gene of interest. The gene's expression can be knocked down using techniques like RNA interference (RNAi) or CRISPR-Cas9. If reducing the expression of a particular gene confers resistance to the compound, it suggests that the protein encoded by that gene is the target. acs.org

For instance, in the context of identifying MmpL3 inhibitors in Mycobacterium tuberculosis, both untargeted and targeted mutant screens have been employed. An untargeted screen can identify a broad range of potential inhibitors, while a targeted screen using a pool of known resistant mutants can quickly identify compounds that act on the same target. asm.org

These genetic screens, combined with whole-cell phenotypic screening and subsequent biochemical validation, provide a robust platform for identifying and validating the molecular targets of novel bioactive compounds.

Structure Activity Relationship Sar Studies and Analogue Design of 1 Benzyl 3 3 Nitrophenyl Urea

Systematic SAR Analysis of 1-Benzyl-3-(3-nitrophenyl)urea Scaffold Modifications

Systematic modifications of the this compound scaffold involve altering the substituents on both the benzyl (B1604629) and phenyl rings, as well as modifying the urea (B33335) linkage itself. These studies aim to understand the electronic, steric, and lipophilic requirements for optimal interaction with a biological target.

The biological activity of urea derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. These modifications can drastically alter the compound's potency and its selectivity for a specific biological target.

Substitutions on the Phenyl Ring: Research on various urea derivatives has shown that electron-withdrawing groups on the phenyl ring can significantly impact activity. For instance, in studies of N-aryl-N'-benzylurea derivatives as anticancer agents, the introduction of fluorine or trifluoromethyl groups was found to be beneficial for antiproliferative activity. nih.gov Conversely, a nitro group, as seen in the parent compound, can also confer activity, but its potency relative to other groups depends on the specific biological target.

In the context of antimicrobial agents, substitutions on the phenyl ring have demonstrated a clear impact on potency and spectrum. For example, a study on N,N-disubstituted urea derivatives revealed that compounds with dichlorophenyl and fluorophenyl groups showed good inhibition against Acinetobacter baumannii. nih.gov

Substitutions on the Benzyl Moiety (N-1 Position): Modifications at the N-1 position, occupied by the benzyl group in the parent compound, are critical for tuning activity. Replacing the benzyl group with bulky, lipophilic aliphatic rings has proven to be a successful strategy in developing potent antimicrobial agents. A key example is the introduction of an adamantyl group, which resulted in a derivative with outstanding and selective inhibition (94.5%) against Acinetobacter baumannii. nih.govresearchgate.net This highlights the importance of a bulky, lipophilic moiety at this position for activity against certain bacterial targets. nih.gov The preference for a bulky aliphatic ring system at one end of the urea and an aryl ring at the other appears to be a consistent SAR trend for antitubercular activity. nih.gov

The following table summarizes the effect of various substituents on the antimicrobial activity of urea derivatives against Acinetobacter baumannii, illustrating the principles of SAR. nih.gov

| Compound | N-1 Substituent | N-3 Substituent | Growth Inhibition (%) vs. A. baumannii |

|---|---|---|---|

| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea | (R)-1-phenylethyl | 4-chlorophenyl | Good Inhibition |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | (S)-1-phenylethyl | 3,4-dichlorophenyl | Good Inhibition |

| (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea | (S)-1-phenylethyl | 4-fluorophenyl | Good Inhibition |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | (3S,5S,7S)-adamantan-1-yl | 3,4-dichlorophenyl | 94.5% |

Recent studies highlight that the conformational preferences of N,N'-diaryl ureas are dynamic, though certain isomers tend to predominate. nih.gov The ability of the urea moiety to form intramolecular hydrogen bonds can lead to the formation of a pseudo-ring structure. This conformation can enhance membrane permeability by shielding the polar hydrogen bond donors, a feature that is crucial for oral bioavailability and reaching intracellular targets. nih.govfrontiersin.org

Chirality, or the "handedness" of a molecule, is also a significant determinant of activity. In a series of antimicrobial urea derivatives, specific stereoisomers, such as (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea and its (S)-benzyl analogues, demonstrated potent activity, indicating that the target protein has a specific stereochemical preference for binding. nih.gov Similarly, the geometric configuration around a double bond can be crucial. Studies on styryl aryl ureas showed that the (E)-isomers are generally more active as antiproliferative agents than their (Z) counterparts, suggesting that the spatial distance and orientation between the aryl rings are vital for activity. nih.gov

Design Principles for Enhanced Selectivity and Efficacy

Based on extensive SAR studies of the urea scaffold, several key design principles have emerged for developing analogues with improved selectivity and efficacy.

Hydrogen Bonding is Key: The urea functional group's primary role is to act as a rigid scaffold that correctly positions hydrogen bond donors and acceptors to interact with key residues (like glutamate (B1630785) and aspartate) in a target's binding pocket. nih.gov Maintaining this core interaction is fundamental to retaining activity.

Tuning Lipophilicity: Modulating the lipophilicity/hydrophilicity balance is crucial. Increasing lipophilicity, for example by adding an adamantyl group, can enhance antimicrobial activity, likely by improving membrane penetration. nih.gov However, this must be balanced to maintain adequate solubility.

Exploiting Steric and Electronic Effects: The introduction of specific substituents on the aromatic rings can enhance potency. Electron-withdrawing groups like halogens or trifluoromethyl groups often increase activity in anticancer agents. nih.gov The size and shape of substituents can also be used to achieve selectivity between different targets.

Conformational Constraint: Introducing features that promote a specific, bioactive conformation can improve efficacy. For example, designing molecules that favor an intramolecular hydrogen bond can create a pseudo-ring, which may improve pharmacokinetic properties by balancing lipophilicity and solubility. nih.govfrontiersin.org

Development of Lead Compounds and Advanced Analogues for Specific Research Objectives

The systematic application of SAR and rational design principles has led to the development of numerous lead compounds derived from the urea scaffold for a variety of diseases.

For antimicrobial research, the discovery that an adamantyl group confers potent and selective activity against Acinetobacter baumannii identified 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea as a promising lead candidate for developing new antibiotics against this opportunistic pathogen. nih.govresearchgate.net

In the field of oncology, the urea scaffold is central to several approved kinase inhibitors. frontiersin.orgresearchgate.net The design of novel urea-containing derivatives of natural products, such as carnosic acid, has yielded potent anticancer leads. One such derivative, Compound 14 (a carnosic acid derivative with a C-20 urea moiety), showed high activity across multiple cancer cell lines and selectivity over normal cells by inducing cell cycle arrest. mdpi.com This demonstrates the strategy of hybridizing the urea pharmacophore with other known bioactive scaffolds to create novel agents.

Furthermore, the optimization of an adamantyl urea "hit" compound led to a series of potent anti-tuberculosis agents. The SAR studies confirmed that a bulky alkyl group (like adamantyl or cyclooctyl) on one side of the urea and an aryl group on the other was optimal for activity against Mycobacterium tuberculosis. nih.gov These advanced analogues serve as valuable tools for studying new antitubercular mechanisms, potentially targeting multiple epoxide hydrolase enzymes. nih.gov

The following table presents data for selected antitubercular urea analogues, highlighting the SAR that favors bulky alkyl and aryl substitutions. nih.gov

| Compound | N-1 Substituent | N-3 Substituent | MIC (μg/mL) vs. M. tuberculosis |

|---|---|---|---|

| Compound 1 | 1-Adamantyl | 4-chlorophenyl | 0.4 |

| Compound 7 | Cyclooctyl | 4-chlorophenyl | 0.8 |

| Compound 8 | Cyclohexyl | 4-chlorophenyl | >12.5 |

| Compound 9 | Cyclopentyl | 4-chlorophenyl | >12.5 |

| Compound 22 | 1-Adamantylmethyl | 3-chloro-4-methylphenyl | 0.2 |

| Compound 24 | Cyclooctyl | 3-chloro-4-methylphenyl | 0.2 |

Preclinical Efficacy Research in Non Human Biological Models

In Vivo Proof-of-Concept Studies in Animal Models of Disease

Information regarding the evaluation of 1-Benzyl-3-(3-nitrophenyl)urea in rodent or other animal models for specific pathological conditions is not currently detailed in available research.

Efficacy Evaluation in Specific Pathological Conditions

There is a lack of published studies detailing the efficacy of this compound in any specific disease models.

Histopathological and Biomarker Analysis

Similarly, reports on the histopathological and biomarker analysis following treatment with this compound in animal models have not been identified in the public domain.

Pharmacokinetic and Pharmacodynamic Profiling in Research Animals

The characterization of the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its pharmacodynamic effects in research animals, is not described in the available literature.

Absorption and Distribution Studies

Specific studies detailing the absorption and distribution of this compound in animal models are not publicly available.

Metabolism and Excretion Pathways

The metabolic fate and excretion routes of this compound in research animals have not been documented in accessible scientific reports.

Relationship between Exposure and Pharmacological Response

Without efficacy and pharmacokinetic data, the relationship between the exposure to this compound and its potential pharmacological response remains uncharacterized.

Advanced Analytical Methodologies for Research on 1 Benzyl 3 3 Nitrophenyl Urea

Spectroscopic Techniques for Investigating Molecular Interactions

Spectroscopic methods are powerful tools for probing the non-covalent interactions that govern the behavior of 1-Benzyl-3-(3-nitrophenyl)urea in solution and its formation of molecular complexes. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights beyond simple structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly adept at studying hydrogen bonding, a critical interaction for urea (B33335) derivatives. nd.educlaremont.edu In the context of this compound, ¹H NMR can be used to monitor the chemical shifts of the N-H protons upon interaction with hydrogen bond acceptors or donors. A downfield shift of the N-H proton resonance is a strong indicator of hydrogen bond formation. claremont.edu For instance, titration experiments where a hydrogen-bonding agent is added to a solution of the compound can reveal the strength and stoichiometry of the interaction. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different parts of the molecule and its binding partners, helping to define the geometry of molecular complexes. nih.gov The effect of hydrogen bonding on the rotational barrier of the C-N amide bonds can also be investigated using temperature-dependent NMR studies, providing insights into the rigidity of the urea moiety upon complexation. nd.educlaremont.edu

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in vibrational frequencies of functional groups involved in intermolecular interactions. For this compound, the key vibrational bands to monitor are the N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (amide I band, ~1630-1680 cm⁻¹), and N-H bending (amide II band, ~1550 cm⁻¹). Upon formation of a hydrogen bond where the N-H group acts as a donor, its stretching frequency typically shifts to a lower wavenumber (red shift). Conversely, when the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O stretching frequency also experiences a red shift. researchgate.net The magnitude of these shifts can be correlated with the strength of the hydrogen bond. Studying these shifts in different solvents or upon addition of a complexing agent allows for a detailed analysis of the intermolecular forces at play. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for investigating interactions that involve the aromatic π-systems of the benzyl (B1604629) and nitrophenyl rings. The formation of π-π stacking interactions or charge-transfer complexes can lead to changes in the absorption spectrum. nih.gov This may manifest as a shift in the wavelength of maximum absorption (λmax) or a change in the molar absorptivity. For example, the interaction of this compound with electron-rich or electron-poor aromatic molecules could form charge-transfer complexes, giving rise to new absorption bands, often in the visible region. nih.govmu-varna.bg By monitoring these spectral changes during a titration experiment, the association constant for the complex formation can be determined.

Chromatographic and Mass Spectrometric Approaches for Biological Matrix Analysis

To understand the pharmacokinetic and pharmacodynamic properties of this compound, it is essential to accurately quantify its concentration in biological matrices such as plasma, serum, or urine. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity, selectivity, and robustness. nih.govbioanalysis-zone.com

A typical HPLC-MS/MS method for the analysis of this compound would involve several key steps:

Sample Preparation: This is a critical step to remove interfering endogenous components from the biological matrix. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE). researchgate.netnih.gov An isotopically labeled internal standard, such as ¹³C,¹⁵N₂-labeled this compound, would ideally be added at the beginning of this process to correct for matrix effects and variations in extraction recovery and ionization efficiency. researchgate.net

Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate the analyte from other components based on its hydrophobicity. researchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good peak shape and resolution. acs.orgnih.gov

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive or negative ion mode. Tandem mass spectrometry (MS/MS) is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the precursor ion (the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects specific product ions for detection. This process provides very high selectivity and sensitivity. nih.govuab.edu

The table below illustrates hypothetical MRM parameters that could be developed for the analysis of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

|---|---|---|---|---|

| This compound | 272.1 | 106.1 | 25 | Positive ESI |

| This compound | 272.1 | 136.0 | 20 | Positive ESI |

| Internal Standard (Hypothetical) | 278.1 | 109.1 | 25 | Positive ESI |

Crystallographic Studies of this compound and its Molecular Complexes

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and, most importantly for supramolecular chemistry, the nature of intermolecular interactions. researchgate.neteurjchem.com For urea derivatives like this compound, crystallography is essential for understanding the hydrogen-bonding patterns that dictate their crystal packing and self-assembly. nih.gov

Studies on closely related N-aryl-N'-nitrophenyl ureas have revealed that these molecules often form predictable hydrogen-bonding motifs, known as synthons. acs.orgresearchgate.net The most common motif is the "urea tape" or "α-network," where molecules are linked by pairs of N-H···O=C hydrogen bonds to form one-dimensional chains or ribbons. researchgate.netfigshare.com

In the crystal structure of this compound, one would expect to observe:

Primary Urea Tape Synthon: The two N-H groups of the urea moiety acting as hydrogen bond donors to the carbonyl oxygen of a neighboring molecule, forming a characteristic R²₂(8) graph set motif. researchgate.net

Influence of the Nitro Group: The nitro group is a strong hydrogen bond acceptor. It can compete with the urea carbonyl for the N-H donors. This can lead to alternative hydrogen-bonding patterns where N-H···O(nitro) interactions disrupt or modify the primary urea tape structure. acs.orgfigshare.com

Molecular Conformation: Crystallography would reveal the relative orientation of the benzyl and nitrophenyl rings with respect to the central urea plane. The phenyl rings in diaryl ureas can be either coplanar with or twisted out of the urea plane, and this conformation is often linked to the specific hydrogen-bonding motif adopted. acs.orgresearchgate.net

The table below presents a hypothetical set of crystallographic data for this compound, based on data from similar nitrophenol-urea co-crystals and other urea derivatives. researchgate.net

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 13.5 |

| β (°) | 95.0 |

| Volume (ų) | 1369 |

| Z | 4 |

| Hydrogen Bond (N-H···O) Distance (Å) | 2.8 - 3.0 |

By studying molecular complexes, such as co-crystals of this compound with other molecules, crystallography can reveal how its hydrogen-bonding preferences are altered by the presence of a guest molecule, providing valuable insights for crystal engineering and the design of supramolecular assemblies. researchgate.net

Emerging Research Frontiers and Future Directions for 1 Benzyl 3 3 Nitrophenyl Urea

Exploration of Novel Therapeutic Research Areas (e.g., as chemical probes, agrochemicals)

The structural motifs within 1-Benzyl-3-(3-nitrophenyl)urea suggest potential applications beyond conventional therapeutics, including roles as specialized chemical probes and as active agents in agrochemicals.

Chemical Probes for Hypoxia Imaging: The presence of a nitrophenyl group is significant, as nitroaromatic compounds are known to be bioreductive. mdpi.com Under the low-oxygen (hypoxic) conditions characteristic of solid tumors, the nitro group can be enzymatically reduced to an amine. mdpi.com This transformation provides a basis for designing hypoxia-activated prodrugs and fluorescent probes. mdpi.com Future research could focus on developing this compound or its analogues as fluorescent probes that become active upon reduction, enabling non-invasive imaging and selective labeling of hypoxic tissues. mdpi.com

Agrochemicals: Urea (B33335) derivatives, particularly benzoylureas, are a well-established class of insecticides. wikipedia.orgjeb.co.in They function as insect growth regulators by inhibiting the synthesis of chitin (B13524), a crucial component of the insect exoskeleton, which has no equivalent in mammals. jeb.co.inacs.org This mechanism makes them selective and relatively safe for higher animals. jeb.co.in The benzylurea (B1666796) core of this compound provides a structural basis for exploring its potential as an insecticide or fungicide. google.com

Table 1: Potential Applications of Structurally Related Urea Derivatives

| Application Area | Compound Class | Mechanism/Use |

| Agrochemicals | Benzoylureas (e.g., Diflubenzuron, Lufenuron) | Insecticides; inhibit chitin biosynthesis, acting as insect growth regulators. wikipedia.orgjeb.co.in |

| Chemical Probes | Nitroaromatic Compounds | Bioreductive moieties used in hypoxia-activated prodrugs and fluorescent probes for tumor imaging. mdpi.com |

| Antimicrobial Agents | Aryl Urea Derivatives | Exhibit activity against various bacterial strains, such as Acinetobacter baumannii. nih.gov |

| Anticancer Agents | Nitroaryl Urea Derivatives | Show antiproliferative effects in cancer cell lines, with some acting as Cyclin-Dependent Kinase (CDK) inhibitors. tandfonline.comnih.gov |

Integration with Advanced Drug Discovery Platforms (e.g., high-throughput screening)

Modern drug discovery relies on advanced platforms to rapidly identify and optimize new chemical entities. The integration of this compound into these workflows represents a significant opportunity.

High-Throughput Screening (HTS): HTS allows for the automated testing of vast compound libraries against specific biological targets. ewadirect.comazolifesciences.com This technology can efficiently screen this compound and a library of its derivatives against a wide array of targets, such as kinases, receptors, and enzymes, to uncover novel biological activities. researchgate.net Cell-based assays within HTS platforms can quickly assess properties like antiproliferative or antimicrobial activity. nih.govnih.gov

Virtual Screening and Molecular Docking: Computational methods are integral to modern drug discovery. ewadirect.com Virtual screening can be used to computationally assess the likelihood of this compound binding to the active sites of thousands of known proteins. Following this, molecular docking studies can predict the specific binding mode and affinity of the compound to high-priority targets, guiding further chemical modification and optimization. tandfonline.com This approach saves considerable time and resources compared to traditional screening methods alone.

Methodological Advancements in the Study of Urea Derivatives

Recent advancements in synthetic organic chemistry offer safer, more efficient, and environmentally friendly methods for producing urea derivatives, which can be readily applied to the synthesis of this compound.

The classical synthesis of unsymmetrical ureas often involves the reaction of an amine with an isocyanate. In the case of the target compound, this would involve reacting benzylamine (B48309) with 3-nitrophenyl isocyanate. The isocyanate itself is typically generated from 3-nitroaniline (B104315) using hazardous reagents like phosgene (B1210022). nih.gov Modern methodologies have focused on avoiding such toxic precursors.

Table 2: Modern Synthetic Methods for Urea Derivatives

| Method | Reagents/Approach | Advantages |

| Phosgene Alternatives | Triphosgene, N,N'-Carbonyldiimidazole (CDI) | Safer, solid reagents that are easier to handle than gaseous phosgene. nih.gov |

| Rearrangement Reactions | Hoffmann, Curtius, or Lossen rearrangements | In-situ generation of isocyanate intermediates from amides or carboxylic acids, avoiding the handling of toxic reagents. rsc.org |

| Catalytic Carbonylation | Transition metal catalysts (e.g., Palladium) with amines and a carbon monoxide source | High atom economy and avoids pre-functionalized starting materials. rsc.org |

| Green Chemistry Approaches | Reactions performed in water using reagents like potassium isocyanate | Environmentally friendly, often allows for simple product isolation via filtration, avoiding organic solvents. rsc.org |

These advanced methods not only improve the safety and efficiency of synthesizing this compound but also facilitate the creation of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Challenges and Opportunities in this compound Research

Despite its potential, the development of this compound for therapeutic or other applications faces several challenges, which in turn create opportunities for innovation.

Challenges:

Poor Solubility: A common issue with urea-containing drugs is low aqueous solubility, which can hinder bioavailability. nih.govresearchgate.netbioanalyticalresearch.com The planar nature of the urea group facilitates strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult to dissolve. nih.gov

Potential Toxicity: The nitroaryl group is often classified as a "structural alert" or toxicophore in medicinal chemistry, as it can be associated with mutagenicity and genotoxicity under certain conditions. acs.org A thorough toxicological evaluation would be essential for any potential therapeutic development.

Opportunities:

Broad Spectrum of Biological Activity: The urea scaffold is a cornerstone of medicinal chemistry, found in drugs with anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netresearchgate.net This versatility suggests that this compound is a promising starting point for discovering new agents across various disease areas.

Structural and Synthetic Versatility: The compound is amenable to straightforward chemical modification. The benzyl (B1604629) and nitrophenyl rings can be substituted with various functional groups to modulate properties like solubility, potency, selectivity, and metabolic stability. nih.govfrontiersin.org For instance, introducing substituents that disrupt the molecule's planarity can break the crystal packing and improve solubility. nih.gov

Targeted Drug Design: The bioreductive nitro group presents a clear opportunity for designing hypoxia-activated cancer therapies. mdpi.com By attaching a cytotoxic agent to the urea scaffold that is released only upon reduction of the nitro group in a tumor's hypoxic environment, a highly targeted and less toxic cancer treatment could be developed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-Benzyl-3-(3-nitrophenyl)urea, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling of benzyl isocyanate with 3-nitroaniline in an inert solvent (e.g., dichloromethane or toluene) under reflux. Triethylamine is typically added to neutralize HCl byproducts. Reaction completion is monitored via TLC or NMR. Purification involves solvent evaporation and recrystallization .

- Key Considerations : Solvent choice affects reaction kinetics, and excess isocyanate ensures complete amine conversion. Steric hindrance from the nitro group may require extended reaction times.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

- Methodology :

- IR/Raman Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹). Asymmetric vs. symmetric NO₂ stretches distinguish substitution patterns .

- UV-Vis Spectroscopy : The nitro group’s electron-withdrawing effect causes absorption shifts. Solvent polarity impacts λmax due to charge-transfer transitions .

- NMR : <sup>1</sup>H NMR reveals benzyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). <sup>13</sup>C NMR confirms urea carbonyl (δ 155–160 ppm) .

Q. How can researchers address challenges in verifying the purity of this compound?

- Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Combine with elemental analysis (C, H, N) to validate stoichiometry. Note: Commercial sources may lack analytical data, necessitating in-house validation .

Advanced Research Questions

Q. How do computational methods (DFT, NBO, HOMO-LUMO) elucidate the electronic properties of this compound?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p). Analyze bond lengths/angles to assess intramolecular interactions (e.g., hydrogen bonding between urea NH and nitro O) .

- NBO Analysis : Quantify hyperconjugation (e.g., nitro group’s resonance stabilization of urea moiety) .

- HOMO-LUMO : Calculate energy gaps to predict reactivity. The nitro group lowers LUMO energy, enhancing electrophilic character .

Q. What role does this compound play in coordination chemistry, particularly in copper-catalyzed reactions?

- Methodology : The urea’s NH groups can act as ligands for Cu(I) complexes. Synthesize copper adducts and characterize via X-ray crystallography (e.g., SHELXL refinement ). Evaluate catalytic activity in Ullmann-type couplings using aryl halides. Monitor reaction efficiency via GC-MS .

Q. How do substituents (e.g., nitro vs. thiourea) influence the stability and reactivity of urea derivatives?

- Methodology : Compare thermochemical data (ΔHf, Gibbs energy) of this compound with analogs (e.g., thioureas). Use AIM theory to map electron density differences at bond critical points. Nitro groups increase thermal stability but reduce nucleophilicity vs. thio derivatives .

Methodological Notes

- Crystallography : For single-crystal studies, SHELXL is recommended for refinement. Twinning or disorder from the nitro group may require high-resolution data and constraints .

- Synthetic Pitfalls : Trace moisture degrades isocyanates; use anhydrous conditions and molecular sieves.

- Computational Validation : Correlate calculated vibrational frequencies with experimental IR/Raman to validate force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.